

Application Note: Synthesis of 1-O,2-O-Isopropylidene- α -D-glucofuranose 6-butyrate

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Compound of Interest

Compound Name: Esterbut-6

Cat. No.: B1671306

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**Abstract

This document provides a detailed protocol for the synthesis of 1-O,2-O-Isopropylidene- α -D-glucofuranose 6-butyrate, a selectively acylated carbohydrate derivative. The synthesis is a three-step process commencing with the protection of D-glucose to form 1,2:5,6-di-O-isopropylidene- α -D-glucofuranose, followed by selective deprotection to yield 1,2-O-Isopropylidene- α -D-glucofuranose, and culminating in the regioselective butyration at the C-6 position. This compound is a valuable building block in carbohydrate chemistry and for the development of novel therapeutic agents.

Introduction

1,2-O-Isopropylidene- α -D-glucofuranose is a key intermediate in carbohydrate synthesis, offering a versatile platform for the regioselective modification of its hydroxyl groups.[1][2] The protection of the 1- and 2-positions with an isopropylidene group allows for selective reactions at the C-3, C-5, and C-6 hydroxyls.[1] The synthesis of the 6-butyrate derivative is of interest for applications in medicinal chemistry and as a starting material for more complex molecules. The protocol described herein is adapted from established methods for the selective acylation of 1,2-O-Isopropylidene- α -D-glucofuranose.[3][4]

Overall Reaction Scheme

The synthesis proceeds in three main steps:

- Protection: D-glucose is reacted with acetone in the presence of an acid catalyst to form 1,2:5,6-di-O-isopropylidene- α -D-glucofuranose (Diacetone glucose).
- Selective Deprotection: The 5,6-O-isopropylidene group of diacetone glucose is selectively hydrolyzed to yield 1,2-O-Isopropylidene- α -D-glucofuranose.
- Selective Butyration: The primary hydroxyl group at the C-6 position of 1,2-O-Isopropylidene- α -D-glucofuranose is selectively acylated using butyryl chloride or butyric anhydride.

Experimental Protocols

Materials and Equipment

- D-glucose
- Anhydrous acetone
- Concentrated sulfuric acid or Boron trifluoride etherate
- Anhydrous copper (II) sulfate (optional)
- Sodium bicarbonate
- Dichloromethane (DCM)
- Triethylamine (TEA)
- Butyryl chloride or Butyric anhydride
- Silica gel for column chromatography
- Ethyl acetate
- Hexane
- Rotary evaporator
- Magnetic stirrer and hotplate

- Standard laboratory glassware
- NMR spectrometer
- Mass spectrometer
- FTIR spectrometer

Step 1: Synthesis of 1,2:5,6-di-O-isopropylidene- α -D-glucofuranose (Diacetone glucose)

- To a stirred suspension of D-glucose in anhydrous acetone, add a catalytic amount of concentrated sulfuric acid or boron trifluoride etherate. Anhydrous copper (II) sulfate can be added as a desiccant.
- Stir the reaction mixture at room temperature for 18-24 hours.
- Neutralize the reaction mixture by the slow addition of solid sodium bicarbonate until effervescence ceases.
- Filter the mixture to remove the solids and concentrate the filtrate under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by recrystallization from a suitable solvent like cyclohexane to yield 1,2:5,6-di-O-isopropylidene- α -D-glucofuranose as a white crystalline solid.

Step 2: Synthesis of 1,2-O-Isopropylidene- α -D-glucofuranose

- Dissolve the 1,2:5,6-di-O-isopropylidene- α -D-glucofuranose in a mixture of acetic acid and water.
- Heat the solution at a controlled temperature (e.g., 40-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

- Once the starting material is consumed, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
- Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain 1,2-O-Isopropylidene- α -D-glucofuranose.

Step 3: Synthesis of 1-O,2-O-Isopropylidene- α -D-glucofuranose 6-butyrate

- Dissolve 1,2-O-Isopropylidene- α -D-glucofuranose in anhydrous dichloromethane containing triethylamine at 0 °C.
- To this solution, add butyryl chloride or butyric anhydride dropwise with constant stirring.
- Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring the reaction by TLC.
- Upon completion, quench the reaction by adding a small amount of water.
- Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 1-O,2-O-Isopropylidene- α -D-glucofuranose 6-butyrate.

Characterization

The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods:

- ^1H NMR and ^{13}C NMR: To confirm the chemical structure and regioselectivity of the butyration.
- Mass Spectrometry (MS): To determine the molecular weight of the final product.
- FTIR Spectroscopy: To identify the functional groups present, particularly the ester carbonyl group.

Data Presentation

Parameter	Step 1: Diacetone Glucose Synthesis	Step 2: Monoacetone Glucose Synthesis	Step 3: 6-Butyrate Synthesis
Starting Material	D-glucose	1,2:5,6-di-O-isopropylidene- α -D-glucofuranose	1,2-O-Isopropylidene- α -D-glucofuranose
Key Reagents	Acetone, H_2SO_4 or $\text{BF}_3 \cdot \text{OEt}_2$	Acetic acid, Water	Butyryl chloride/anhydride, Triethylamine, DCM
Reaction Time	18-24 hours	2-4 hours	8-12 hours
Temperature	Room Temperature	40-50 $^\circ\text{C}$	0 $^\circ\text{C}$ to Room Temperature
Purification	Recrystallization	Column Chromatography	Column Chromatography
Typical Yield	55-65%	70-80%	75-85%

Visualizations

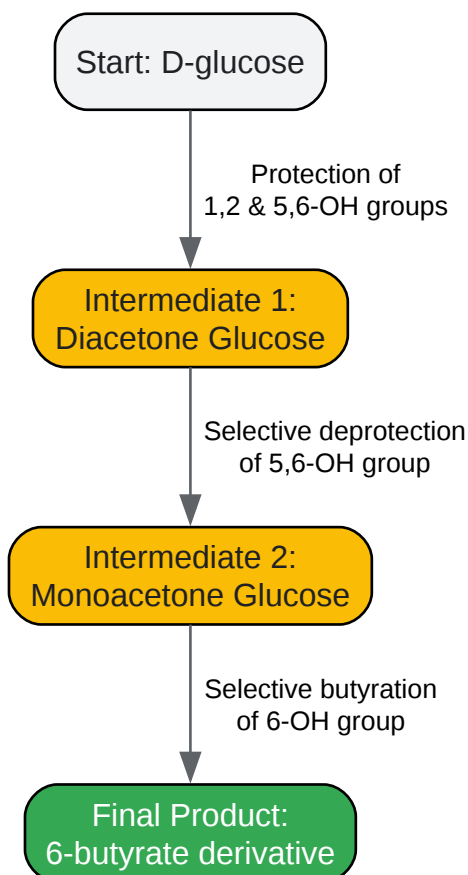
Experimental Workflow



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Caption: Synthetic workflow for 1-O,2-O-Isopropylidene- α -D-glucofuranose 6-butyrate.

Logical Relationship of Synthesis Steps



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Caption: Logical progression of the synthesis from starting material to final product.

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